molecular formula C20H37N3O B12496786 Azepan-1-yl(1'-propyl-1,4'-bipiperidin-3-yl)methanone

Azepan-1-yl(1'-propyl-1,4'-bipiperidin-3-yl)methanone

Katalognummer: B12496786
Molekulargewicht: 335.5 g/mol
InChI-Schlüssel: VBMZEGHPTUQKPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azepan-1-yl(1’-propyl-1,4’-bipiperidin-3-yl)methanone is a complex organic compound with the molecular formula C20H37N3O It is characterized by the presence of an azepane ring, a bipiperidine structure, and a methanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(1’-propyl-1,4’-bipiperidin-3-yl)methanone typically involves multiple steps, starting with the preparation of the azepane ring and the bipiperidine structure. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis may involve the use of piperidine derivatives, azepane intermediates, and methanone precursors under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Azepan-1-yl(1’-propyl-1,4’-bipiperidin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Azepan-1-yl(1’-propyl-1,4’-bipiperidin-3-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological processes and as a potential therapeutic agent.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: It may be used in the production of specialty chemicals or materials

Wirkmechanismus

The mechanism of action of Azepan-1-yl(1’-propyl-1,4’-bipiperidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Azepan-1-yl(1’-propyl-1,4’-bipiperidin-3-yl)methanone include:

Uniqueness

Azepan-1-yl(1’-propyl-1,4’-bipiperidin-3-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an azepane ring, bipiperidine structure, and methanone group makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C20H37N3O

Molekulargewicht

335.5 g/mol

IUPAC-Name

azepan-1-yl-[1-(1-propylpiperidin-4-yl)piperidin-3-yl]methanone

InChI

InChI=1S/C20H37N3O/c1-2-11-21-15-9-19(10-16-21)23-14-7-8-18(17-23)20(24)22-12-5-3-4-6-13-22/h18-19H,2-17H2,1H3

InChI-Schlüssel

VBMZEGHPTUQKPQ-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CCC(CC1)N2CCCC(C2)C(=O)N3CCCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.